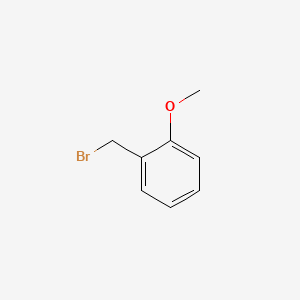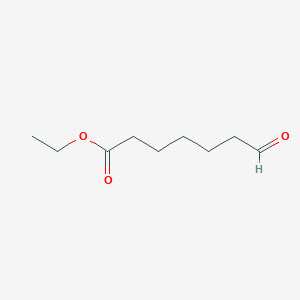
Ethyl 7-oxoheptanoate
Vue d'ensemble
Description
Ethyl 7-oxoheptanoate is a chemical compound with the molecular formula C9H16O3 . It’s a derivative of heptanoic acid, where one of the hydrogen atoms in the 7th carbon is replaced by an oxo group, and the hydroxyl group is replaced by an ethoxy group .
Molecular Structure Analysis
The molecular structure of Ethyl 7-oxoheptanoate consists of a seven-carbon chain with an oxo group at the 7th carbon and an ethoxy group replacing the hydroxyl group of the carboxylic acid . The molecular weight is approximately 206.67 .Physical And Chemical Properties Analysis
Ethyl 7-oxoheptanoate is a solid compound . The exact physical and chemical properties such as melting point, boiling point, and solubility are not available in the resources.Applications De Recherche Scientifique
Synthesis and Chemical Transformations
Ethyl 7-oxoheptanoate is utilized in various synthetic pathways in organic chemistry. One notable application is in the synthesis of methyl or ethyl 7-oxoheptanoate from cycloheptanone, which is achieved by oxidation with PCC, providing a useful intermediate for further chemical transformations (Ballini, Marcantoni, & Petrini, 1991). Additionally, it plays a role in the creation of 4-Methoxy-6-valeryl-5,6-dihydro-2-pyrone, a key intermediate leading to pestalotin, via the reaction of ethyl 2-acetoxy-3-oxoheptanoate with γ-bromo-β-methoxy-cis-crotonate (Takeda, Amano, & Tsuboi, 1977).
Photoreactions
In the study of photochemical reactions, ethyl 7-oxoheptanoate has been shown to form as a product of the photochemical reaction of ethyl 2-oxo-1-cyclohexanecarboxylate in alcoholic solutions, exemplifying its potential in photochemistry research (Tokuda, Watanabe, & Itoh, 1978).
Monitoring Chemical Reactions
The compound has also been monitored in the conversion of cycloheptanone to methyl 7-oxoheptanoate, an important intermediate in prostaglandin synthesis. Gas chromatography techniques were utilized to achieve this monitoring, highlighting its role in analytical chemistry (Wakharkar, Biswas, Borate, & Ponde, 1994).
In Pharmaceutical Chemistry
Ethyl 7-chloro-2-oxoheptylate, a derivative of ethyl 7-oxoheptanoate, is an intermediate in the synthesis of cilastatin, a pharmaceutical compound. This synthesis involves multiple steps, including esterification and oxidation processes (Chen Xin-zhi, 2006).
Applications in Biochemistry
In biochemical research, derivatives of ethyl 7-oxoheptanoate have been synthesized for studying their antiproliferative activity, particularly against human epithelial lung carcinoma cells. This research demonstrates the potential biomedical applications of ethyl 7-oxoheptanoate derivatives (Nurieva et al., 2015).
Propriétés
IUPAC Name |
ethyl 7-oxoheptanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-2-12-9(11)7-5-3-4-6-8-10/h8H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQOMZPCAODNNSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40192953 | |
| Record name | Ethyl 7-oxoheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40192953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 7-oxoheptanoate | |
CAS RN |
3990-05-4 | |
| Record name | Heptanoic acid, 7-oxo-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3990-05-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 7-oxoheptanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003990054 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 7-oxoheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40192953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 7-oxoheptanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.489 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




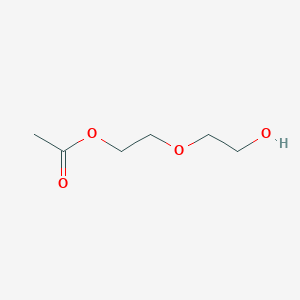

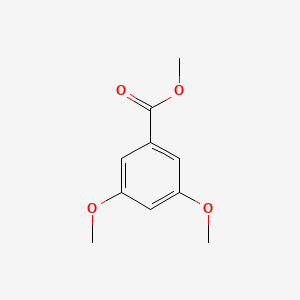

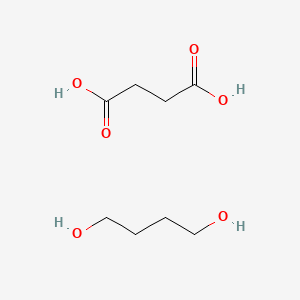
![Acetamide, N-[4-[(2-hydroxyethyl)sulfonyl]phenyl]-](/img/structure/B1584998.png)
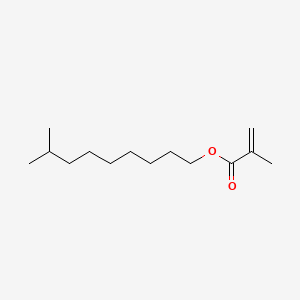
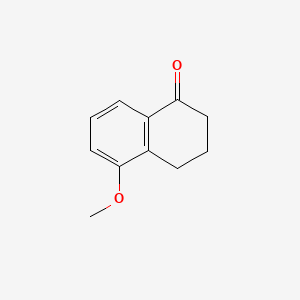
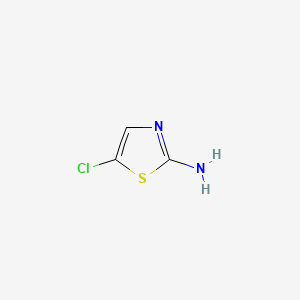
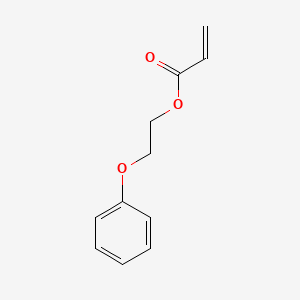
![Methyl [(4-methylphenyl)sulfonyl]acetate](/img/structure/B1585008.png)

